molecular formula C25H33F6N3O3 B13883436 Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate

Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate

Cat. No.: B13883436
M. Wt: 537.5 g/mol
InChI Key: IBFCTPYZEOARBY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the piperazine ring, and the incorporation of trifluoromethyl groups. Common reagents used in these reactions include tert-butyl alcohol, piperazine, and trifluoroacetic anhydride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its trifluoromethyl groups can enhance the compound’s stability and bioavailability.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. The presence of the piperazine ring suggests possible applications in the development of drugs targeting the central nervous system.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate involves its interaction with specific molecular targets. The piperazine ring may interact with receptors or enzymes, while the trifluoromethyl groups can enhance binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-methylpiperidin-4-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate
  • Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H33F6N3O3

Molecular Weight

537.5 g/mol

IUPAC Name

tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate

InChI

InChI=1S/C25H33F6N3O3/c1-23(2,3)37-21(35)19-10-9-18(33-13-11-32(4)12-14-33)15-20(19)34(22(36)25(29,30)31)17-7-5-16(6-8-17)24(26,27)28/h9-10,15-17H,5-8,11-14H2,1-4H3

InChI Key

IBFCTPYZEOARBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C3CCC(CC3)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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